molecular formula C6H4N2S B153573 Thieno[2,3-d]pyrimidine CAS No. 272-24-2

Thieno[2,3-d]pyrimidine

Cat. No.: B153573
CAS No.: 272-24-2
M. Wt: 136.18 g/mol
InChI Key: DDWBRNXDKNIQDY-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine is a heterocyclic compound that consists of a fused thiophene and pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids. This compound derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives are known to target various enzymes and pathways, playing a significant role in cancer treatment . They have been found to inhibit protein kinases (PKs) , which are critical to the progression of cancer . Mutations in PKs can lead to oncogenesis . This compound derivatives have also been reported to target EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activity of protein kinases, which are involved in cellular communication problems in cancer treatment . It also inhibits EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase , affecting their normal functioning.

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits various enzymes and pathways, disrupting the normal functioning of cancer cells . It has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . It also inhibits mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .

Result of Action

This compound has significant molecular and cellular effects. It has been found to have potent antitumor activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . It also suppresses the proliferation of non-small cell lung cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production of this compound derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

Thieno[2,3-d]pyrimidine derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine stands out due to its versatility and potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWBRNXDKNIQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481268
Record name Thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-24-2
Record name Thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, the reaction of 3,4-methylenedioxybenzylamine with 2,4,5-trichloro-6-methyl-thieno-[2,3-d]-pyrimidine gives 2,5-dichloro-6-methyl-4-93,4-methylenedioxybenzylamino)-thieno-[2,3-d]-pyrimidine
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, the reaction of 3-chloro-4-methoxybenzylamine with 2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine yields 2-chloro-6-nitro-4-93-chloro-4-methoxybenzylamino)-thieno-[2,3-d]-pyrimidine
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Name
2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological targets of thieno[2,3-d]pyrimidine derivatives?

A1: Research indicates that this compound derivatives exhibit promising activity against various biological targets, including:

  • Epidermal Growth Factor Receptor (EGFR): Thieno[2,3-d]pyrimidines act as bioisosteres of 4-anilinoquinazolines, known EGFR inhibitors, demonstrating improved EGFR inhibitory activity in some cases. []
  • VEGFR-2: Studies highlight the potential of thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors, potentially hindering cancer cell proliferation, migration, and angiogenesis. [, ]
  • Protoporphyrinogen IX Oxidase (PPO): this compound-2,4-diones demonstrate potent PPO inhibitory activity, making them promising candidates for herbicide development. []
  • TrmD: Certain this compound derivatives exhibit potent inhibitory activity against bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), offering a novel mechanism for antibacterial action. []
  • QcrB: Research identifies 4-amino-thieno[2,3-d]pyrimidines as a new class of QcrB inhibitors, targeting the cytochrome bc1 complex in Mycobacterium tuberculosis, making them potential anti-tuberculosis agents. []

Q2: How do thieno[2,3-d]pyrimidines exert their antiproliferative effects in cancer cells?

A2: Studies reveal that this compound derivatives, particularly those targeting VEGFR-2, exert antiproliferative effects through multiple mechanisms:

  • Cell Cycle Arrest: Compound 18, a potent VEGFR-2 inhibitor, induced cell cycle arrest in the G2/M phase in MCF-7 cancer cells. []
  • Apoptosis Induction: Compound 18 also demonstrated the ability to induce apoptosis in MCF-7 cells, evident by an increase in BAX levels and a decrease in Bcl-2 levels. []
  • Caspase Activation: Compound 18 significantly increased the levels of caspase-8 and caspase-9, further supporting its role in promoting apoptosis. []

Q3: What are the downstream consequences of QcrB inhibition by 4-amino-thieno[2,3-d]pyrimidines in Mycobacterium tuberculosis?

A3: Inhibition of the QcrB subunit, a component of the cytochrome bc1 complex, disrupts the electron transport chain in Mycobacterium tuberculosis. This disruption leads to:

  • Decreased ATP Levels: The inhibition of the electron transport chain reduces ATP synthesis, ultimately hindering bacterial growth. []
  • Enhanced Activity Against Cytochrome bd Oxidase Deficient Mutants: The efficacy of 4-amino-thieno[2,3-d]pyrimidines is enhanced in Mycobacterium tuberculosis mutants lacking cytochrome bd oxidase, a hallmark of cytochrome bc1 inhibitors. []

Q4: What is the core structure of this compound?

A4: this compound consists of a pyrimidine ring fused to a thiophene ring. The numbering starts from one of the nitrogen atoms in the pyrimidine ring and proceeds around the molecule.

Q5: How does the molecular weight of this compound derivatives vary with substituents?

A5: The molecular weight of this compound derivatives is influenced by the nature and size of substituents attached to the core structure. Simple derivatives may have molecular weights below 200 g/mol, while more complex structures with multiple aromatic rings or bulky substituents can exceed 500 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A6: Several spectroscopic techniques are employed for structural characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides valuable information about the number and types of hydrogen and carbon atoms in the molecule, their chemical environment, and their connectivity, aiding in structure elucidation. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption bands, providing insights into the molecule's structure. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule, offering crucial information for structure confirmation and identification of fragments. [, , ]

Q7: How do structural modifications on the this compound scaffold affect their biological activity?

A7: Research highlights the significant impact of structural modifications on the biological activity of thieno[2,3-d]pyrimidines.

  • Substituents at Position 2: Introducing a 2,4-dihydroxybenzene moiety at position 2 enhances anti-tyrosinase activity. []
  • Substituents at Position 4: Compounds with piperidino substituents at position 4 exhibit potent antiproliferative activity against various cancer cell lines. []
  • Substituents at Position 6: Incorporating a p-methoxyureidophenyl moiety at position 6 significantly increases the potency and oral bioavailability of this compound-2,4-dione derivatives as LHRH receptor antagonists. []
  • Hybrid Molecules: Combining this compound with other pharmacophores, such as benzimidazole, at position 6 enhances antimicrobial activity, particularly against Staphylococcus aureus. []
  • Bridge Length Variations: this compound benzoyl antifolates with varying bridge lengths (2-8 carbons) at position 6 exhibit selectivity for folate receptor alpha and beta, influencing their antitumor activity. []

Q8: What structural features are essential for the potent inhibition of VEGFR-2 by this compound derivatives?

A8: Studies on this compound-based VEGFR-2 inhibitors suggest that:

  • Aryl or heteroaryl substitutions at position 6: These modifications appear to be crucial for achieving high inhibitory potency against VEGFR-2. [, ]
  • Specific functional groups: The presence of certain functional groups, such as amides or sulfonamides, within the substituents at position 6 can significantly influence the inhibitory activity. []

Q9: How does the length of the carbon bridge at position 6 of this compound benzoyl antifolates affect their selectivity for folate receptors?

A9: Research indicates that a 4-carbon bridge at position 6 of this compound benzoyl antifolates confers optimal selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ]

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